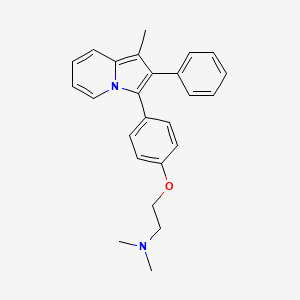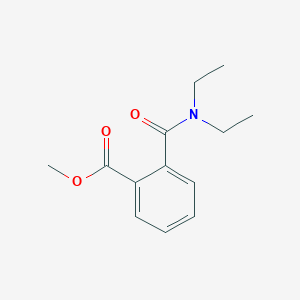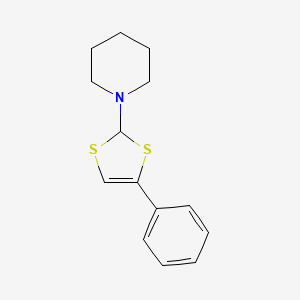
C.I. Direct Brown 25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Direct Brown 25 is a synthetic dye belonging to the class of direct dyes. It is primarily used for dyeing cellulosic fibers such as cotton, rayon, and paper. The compound is known for its ability to produce a rich brown color with good fastness properties. Its chemical structure includes multiple azo groups, which are responsible for its color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Brown 25 involves several steps. Initially, 4-(4-aminophenyl)benzenamine undergoes double nitriding. This intermediate is then coupled with 2-hydroxybenzoic acid, followed by coupling with 5-aminonaphthalene-2-sulfonic acid and 8-aminonaphthalene-2-sulfonic acid. The final product is obtained by diazotization and coupling with C.I. Basic Brown (C.I. 21000) .
Industrial Production Methods
In industrial settings, the production of this compound involves the preparation of a diazo salt solution of 2,5-dichloroaniline. This solution is then added to a coupling liquid containing 5-(2’-hydroxy-3’-naphthalene-carbamoyl)-2-benzimidazolone. The reaction is controlled by maintaining the pH at 5.5-6.5 using an alkaline additive. The resulting pigment is then processed to obtain the final product with uniform particle sizes and excellent dispersibility .
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Direct Brown 25 undergoes various chemical reactions, including:
Oxidation: The azo groups in the compound can be oxidized, leading to the formation of different oxidation products.
Reduction: The azo groups can also be reduced to amines under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidation of azo groups can lead to the formation of nitro compounds.
Reduction: Reduction of azo groups results in the formation of aromatic amines.
Substitution: Substitution reactions can introduce various functional groups into the aromatic rings, altering the dye’s properties.
Applications De Recherche Scientifique
C.I. Direct Brown 25 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying azo dye chemistry and reactions.
Biology: The dye is employed in staining techniques for biological specimens, aiding in the visualization of cellular structures.
Medicine: Research into the potential use of azo dyes in drug delivery systems and as diagnostic agents is ongoing.
Mécanisme D'action
The mechanism of action of C.I. Direct Brown 25 involves its interaction with the fibers it dyes. The dye molecules form hydrogen bonds and Van der Waals forces with the cellulose fibers, allowing the dye to adhere to the material. The azo groups in the dye are responsible for its color properties, and their interaction with light results in the absorption and reflection of specific wavelengths, producing the characteristic brown color .
Comparaison Avec Des Composés Similaires
Similar Compounds
C.I. Direct Brown 2: Another direct dye with similar applications but different chemical structure.
C.I. Direct Brown 95: Known for its use in dyeing cellulosic fibers with good fastness properties.
Uniqueness
C.I. Direct Brown 25 is unique due to its specific chemical structure, which includes multiple azo groups and sulfonic acid groups. These structural features contribute to its excellent dyeing properties, including good fastness to washing and light. Additionally, the compound’s ability to form strong interactions with cellulose fibers makes it particularly effective for dyeing cotton and other cellulosic materials .
Propriétés
Numéro CAS |
33363-87-0 |
|---|---|
Formule moléculaire |
C47H34N14Na2O6S |
Poids moléculaire |
968.9 g/mol |
Nom IUPAC |
disodium;5-[[4-[4-[[4-[[3,4-diamino-2-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-2-sulfonatonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C47H36N14O6S.2Na/c48-28-12-19-39(38(50)22-28)57-55-31-4-3-5-32(23-31)56-61-46-40(20-18-37(49)44(46)51)58-59-41-25-43(68(65,66)67)45(35-7-2-1-6-34(35)41)60-53-30-15-10-27(11-16-30)26-8-13-29(14-9-26)52-54-33-17-21-42(62)36(24-33)47(63)64;;/h1-25,62H,48-51H2,(H,63,64)(H,65,66,67);;/q;2*+1/p-2 |
Clé InChI |
LYLOTUQQMDFHHJ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C(=C(C=C6)N)N)N=NC7=CC=CC(=C7)N=NC8=C(C=C(C=C8)N)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


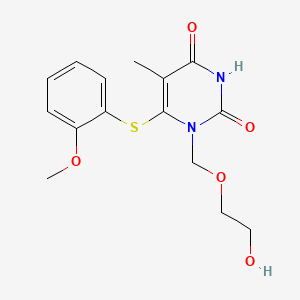
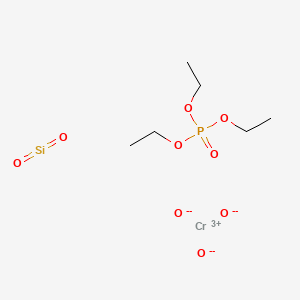
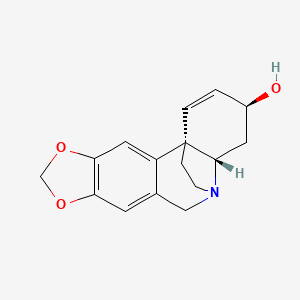


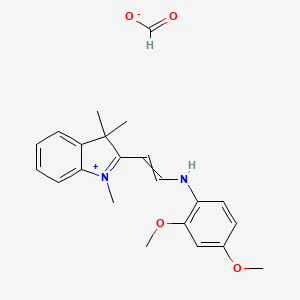


![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
